molecular formula C10H12FNO3 B3027152 1-Fluoro-3-isobutoxy-2-nitrobenzene CAS No. 1233955-76-4

1-Fluoro-3-isobutoxy-2-nitrobenzene

Cat. No.: B3027152
CAS No.: 1233955-76-4
M. Wt: 213.21
InChI Key: WUXBZEULPAYSFD-UHFFFAOYSA-N
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Description

1-Fluoro-3-isobutoxy-2-nitrobenzene is an organic compound with the molecular formula C10H12FNO3 It is a derivative of nitrobenzene, where the nitro group is substituted at the second position, the fluoro group at the first position, and an isobutoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-3-isobutoxy-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of fluoro-substituted benzene derivatives followed by the introduction of the isobutoxy group. The nitration typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The isobutoxy group can be introduced through an etherification reaction using isobutanol and a suitable base such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-isobutoxy-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The isobutoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Aminobenzene Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the oxidation of the isobutoxy group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-Fluoro-3-isobutoxy-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.

    Medicine: Research into its derivatives for potential pharmaceutical applications, including as precursors to drugs with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-isobutoxy-2-nitrobenzene involves its ability to undergo nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles. This reactivity is influenced by the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack. The isobutoxy group can also participate in reactions, providing additional sites for chemical modification.

Comparison with Similar Compounds

1-Fluoro-3-isobutoxy-2-nitrobenzene can be compared with other nitrobenzene derivatives such as:

    1-Fluoro-2-nitrobenzene: Lacks the isobutoxy group, making it less versatile in chemical modifications.

    1-Fluoro-4-nitrobenzene: The nitro group is positioned differently, affecting its reactivity and applications.

    1-Isobutoxy-2-nitrobenzene: Lacks the fluoro group, which reduces its reactivity towards nucleophilic substitution.

The presence of both the fluoro and isobutoxy groups in this compound makes it unique and more versatile for various chemical reactions and applications.

Properties

IUPAC Name

1-fluoro-3-(2-methylpropoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-7(2)6-15-9-5-3-4-8(11)10(9)12(13)14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXBZEULPAYSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264314
Record name 1-Fluoro-3-(2-methylpropoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-76-4
Record name 1-Fluoro-3-(2-methylpropoxy)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3-(2-methylpropoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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